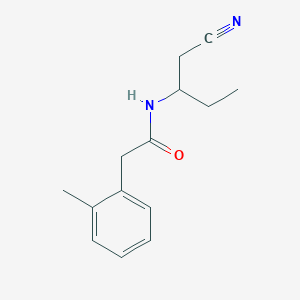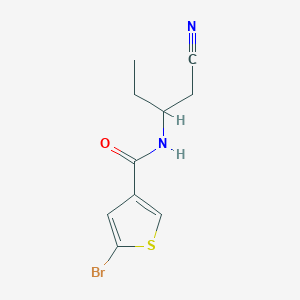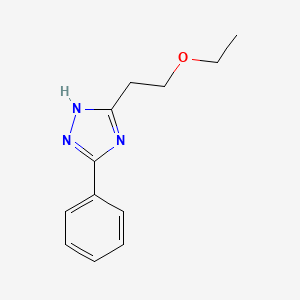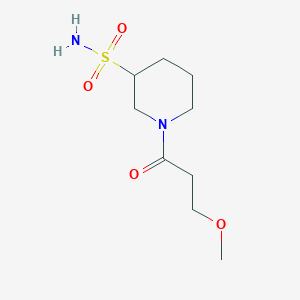![molecular formula C9H6ClN5 B7555899 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile, also known as CCT007093, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile exerts its anti-cancer effects by inhibiting the activity of a protein called CDK7, which is involved in the regulation of gene transcription. CDK7 is a key component of the transcriptional machinery that controls the expression of genes involved in cell cycle progression and DNA damage response. By inhibiting CDK7, 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile disrupts the transcriptional machinery and prevents the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and physiological effects:
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the phosphorylation of RNA polymerase II, a key enzyme involved in transcription, and decreases the expression of genes involved in cell cycle progression and DNA damage response. Additionally, 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile is a highly specific inhibitor of CDK7, which makes it a valuable tool for studying the role of CDK7 in cancer biology. However, its potency and selectivity may vary depending on the cell line and experimental conditions used. Additionally, 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile is a small molecule inhibitor, which may limit its use in certain experimental settings, such as in vivo studies.
Direcciones Futuras
There are several future directions for the development and application of 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent and selective CDK7 inhibitors that can be used in vivo. Additionally, the combination of 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile with other cancer treatments, such as immunotherapy, may enhance its therapeutic efficacy. Finally, the identification of biomarkers that can predict the response to 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile may help to personalize cancer treatment and improve patient outcomes.
Conclusion:
In conclusion, 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile is a small molecule inhibitor that has shown promising anti-cancer effects in preclinical studies. Its mechanism of action involves the inhibition of CDK7, which is involved in the regulation of gene transcription. 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has several advantages and limitations for lab experiments, and there are several future directions for its development and application in cancer treatment.
Métodos De Síntesis
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile can be synthesized using a multistep process that involves the reaction of 2-chloro-3-pyridinemethanol with sodium azide, followed by the reaction with ethyl cyanoacetate and triethylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
1-[(2-chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5/c10-9-7(2-1-3-12-9)5-15-6-13-8(4-11)14-15/h1-3,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLPJFRWDFSFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN2C=NC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)

![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)
![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)

![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)




